molecular formula C21H29N3O3S B2831922 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1173271-84-5

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea

Katalognummer B2831922
CAS-Nummer: 1173271-84-5
Molekulargewicht: 403.54
InChI-Schlüssel: KOGNXWVFWCLVHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating signals from growth factors, nutrients, and energy status. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurological disorders. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea inhibits mTOR kinase by binding to its catalytic site and preventing its activation. mTOR exists in two distinct complexes, mTORC1 and mTORC2, that have different downstream targets and functions. This compound selectively inhibits mTORC1 by blocking its substrate phosphorylation and downstream signaling, while sparing mTORC2. The inhibition of mTORC1 leads to the suppression of protein synthesis, cell cycle progression, and autophagy, which are critical processes for cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, while sparing normal cells. This compound has also been shown to inhibit angiogenesis by reducing the secretion of pro-angiogenic factors. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity by increasing glucose uptake and reducing hepatic glucose output. This compound has also been shown to reduce inflammation and oxidative stress in diabetic animals. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage by reducing oxidative stress, inflammation, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage is its high selectivity for mTORC1, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its oral bioavailability and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its low solubility in water, which can limit its use in certain experiments. Another limitation is its potential off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the research on 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea. One direction is the development of more potent and selective mTOR inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the combination therapy of this compound with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce resistance. Another direction is the exploration of the role of mTOR signaling in other diseases, such as cardiovascular diseases and metabolic disorders, and the potential of mTOR inhibitors like this compound as therapeutic agents.

Synthesemethoden

The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea involves several steps, starting from commercially available starting materials. The key step is the coupling of 1-(azepan-1-yl)-2-(thiophen-3-yl)ethanone with 3-(3,4-dimethoxyphenyl)isocyanate to form the urea linkage. The resulting intermediate is then converted to this compound by a series of reactions, including reduction, acylation, and deprotection. The overall yield of the synthesis is around 10%.

Wissenschaftliche Forschungsanwendungen

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has been extensively studied in preclinical models of cancer, diabetes, and neurological disorders. In cancer, mTOR inhibitors like this compound have shown antitumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. This compound has been tested in various cancer cell lines and animal models, including breast cancer, prostate cancer, and glioblastoma. In diabetes, mTOR inhibitors have been shown to improve glucose metabolism and insulin sensitivity by regulating the activity of insulin signaling pathway. This compound has been tested in animal models of type 2 diabetes and shown to improve glucose homeostasis and reduce insulin resistance. In neurological disorders, mTOR inhibitors have been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage. This compound has been tested in animal models of Alzheimer's disease and traumatic brain injury and shown to improve cognitive function and reduce brain damage.

Eigenschaften

IUPAC Name

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-26-19-8-7-17(13-20(19)27-2)23-21(25)22-14-18(16-9-12-28-15-16)24-10-5-3-4-6-11-24/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGNXWVFWCLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.